A Spectroscopic Investigation of 2-Bromo-4-hydroxy-6-nitrotoluene: A Predictive Approach
A Spectroscopic Investigation of 2-Bromo-4-hydroxy-6-nitrotoluene: A Predictive Approach
Abstract
This technical guide provides a comprehensive analysis of the predicted spectroscopic data for the novel compound 2-Bromo-4-hydroxy-6-nitrotoluene. In the absence of experimentally acquired spectra in publicly accessible databases, this document serves as an in-depth, theoretical framework for researchers, scientists, and drug development professionals. By leveraging established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), we present a complete, predicted spectroscopic profile of the title compound. This guide is designed to be a practical tool for the identification, characterization, and quality control of 2-Bromo-4-hydroxy-6-nitrotoluene in a laboratory setting. Methodologies for data acquisition and interpretation are detailed, providing a self-validating system for future experimental work.
Introduction: The Need for Predictive Spectroscopic Analysis
2-Bromo-4-hydroxy-6-nitrotoluene is a polysubstituted aromatic compound with potential applications in medicinal chemistry and materials science. Its unique combination of a brominated, nitrated, and hydroxylated toluene core suggests a range of chemical reactivity and biological activity. As with any novel compound, the unequivocal confirmation of its structure is paramount. Spectroscopic techniques are the cornerstone of such structural elucidation.
This guide addresses the current lack of available experimental spectroscopic data for 2-Bromo-4-hydroxy-6-nitrotoluene. Our approach is to provide a robust, predicted spectroscopic dataset based on the well-established effects of the individual functional groups on the toluene scaffold. By analyzing the spectroscopic properties of structurally related compounds, we can deconstruct the electronic and steric influences of the bromo, hydroxyl, and nitro substituents to forecast the spectral characteristics of the target molecule. This predictive analysis is an essential first step for any research involving the synthesis or isolation of 2-Bromo-4-hydroxy-6-nitrotoluene, enabling researchers to anticipate and interpret their experimental findings.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for 2-Bromo-4-hydroxy-6-nitrotoluene. These predictions are derived from the analysis of substituent effects and data from analogous compounds.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~10.5 | br s | 1H | -OH |
| ~8.2 | d | 1H | H-5 |
| ~7.9 | d | 1H | H-3 |
| ~2.4 | s | 3H | -CH₃ |
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~155 | C-4 |
| ~148 | C-6 |
| ~138 | C-2 |
| ~130 | C-5 |
| ~125 | C-1 |
| ~120 | C-3 |
| ~20 | -CH₃ |
Table 3: Predicted Key IR Absorptions (ATR)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Broad, Strong | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 2950-2850 | Weak | Aliphatic C-H stretch (-CH₃) |
| 1550-1530 | Strong | Asymmetric NO₂ stretch |
| 1350-1330 | Strong | Symmetric NO₂ stretch |
| ~1200 | Strong | C-O stretch (phenolic) |
| ~1100 | Medium | C-Br stretch |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Predicted Relative Intensity | Assignment |
| 247/249 | High | [M]⁺ (Molecular ion peak with bromine isotopes) |
| 230/232 | Medium | [M-OH]⁺ |
| 201/203 | Medium | [M-NO₂]⁺ |
| 122 | High | [M-Br-NO₂]⁺ |
In-Depth Spectroscopic Analysis and Rationale
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted chemical shifts and coupling patterns for 2-Bromo-4-hydroxy-6-nitrotoluene are based on the additive effects of its substituents on the aromatic ring.
The ¹H NMR spectrum is expected to show four distinct signals: two for the aromatic protons, one for the phenolic hydroxyl proton, and one for the methyl protons.
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Aromatic Protons (H-3 and H-5): The two remaining protons on the aromatic ring are ortho to the methyl group. The electron-withdrawing nitro group at C-6 will strongly deshield the proton at C-5, shifting its resonance significantly downfield, predicted to be around δ 8.2 . The proton at C-3 is ortho to the bromine atom and para to the nitro group, also experiencing deshielding, with a predicted chemical shift of approximately δ 7.9 . These two aromatic protons will appear as doublets due to meta-coupling, with a small coupling constant (⁴JHH) of about 2-3 Hz.
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Hydroxyl Proton (-OH): The phenolic proton is expected to be a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. Its chemical shift is highly dependent on concentration and temperature but is predicted to be around δ 10.5 in DMSO-d₆.
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Methyl Protons (-CH₃): The methyl group is attached to a carbon (C-1) that is ortho to both a bromo and a nitro group. These electron-withdrawing groups will have a moderate deshielding effect on the methyl protons, leading to a predicted chemical shift of around δ 2.4 . This will appear as a singlet as there are no adjacent protons to couple with.
The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to the six aromatic carbons and the one methyl carbon.
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Substituted Aromatic Carbons: The carbons bearing the oxygen (C-4), nitro group (C-6), and bromine (C-2) will be the most downfield. The carbon attached to the hydroxyl group (C-4) is predicted to be around δ 155 . The carbon bearing the nitro group (C-6) will also be significantly deshielded, with a predicted chemical shift of approximately δ 148 . The carbon attached to the bromine (C-2) is expected around δ 138 . The carbon bearing the methyl group (C-1) is predicted to be at δ 125 .
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Aromatic CH Carbons: The carbons bonded to hydrogen (C-3 and C-5) will appear further upfield. C-5, being adjacent to the nitro group, is predicted to be around δ 130 , while C-3 is predicted to be at approximately δ 120 .
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Methyl Carbon (-CH₃): The methyl carbon will be the most upfield signal, predicted to be around δ 20 .
Diagram 1: Predicted ¹H-¹H NMR Couplings
Caption: Predicted meta-coupling between H-3 and H-5.
Infrared (IR) Spectroscopy
The IR spectrum will provide valuable information about the functional groups present in the molecule.
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O-H Stretch: A strong, broad absorption is expected in the region of 3400-3200 cm⁻¹ , characteristic of the stretching vibration of a phenolic hydroxyl group involved in hydrogen bonding.
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Aromatic C-H Stretch: Medium intensity peaks are predicted in the 3100-3000 cm⁻¹ region, corresponding to the stretching of the C-H bonds on the aromatic ring.
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Aliphatic C-H Stretch: Weak absorptions are expected between 2950-2850 cm⁻¹ due to the stretching of the C-H bonds in the methyl group.
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NO₂ Stretches: Two strong absorptions are characteristic of the nitro group: an asymmetric stretch between 1550-1530 cm⁻¹ and a symmetric stretch between 1350-1330 cm⁻¹ .
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C-O Stretch: A strong band around 1200 cm⁻¹ is predicted for the C-O stretching of the phenol.
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C-Br Stretch: A medium intensity absorption around 1100 cm⁻¹ is expected for the C-Br stretch.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) will likely lead to significant fragmentation, providing information about the molecular weight and structural fragments.
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Molecular Ion Peak ([M]⁺): The molecular ion peak is expected to be observed as a pair of peaks of roughly equal intensity at m/z 247 and 249 , corresponding to the two naturally occurring isotopes of bromine (⁷⁹Br and ⁸¹Br).
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Key Fragmentation Pathways:
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Loss of a hydroxyl radical (-OH) would result in a fragment ion at m/z 230/232 .
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Loss of the nitro group (-NO₂) is a common fragmentation pathway for nitroaromatic compounds, leading to a fragment at m/z 201/203 .
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Subsequent loss of both the bromine and nitro groups would lead to a significant peak at m/z 122 .
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Diagram 2: Predicted Mass Spectrometry Fragmentation
Caption: Predicted major fragmentation pathways.
Experimental Protocols
The following are standardized protocols for the acquisition of spectroscopic data for 2-Bromo-4-hydroxy-6-nitrotoluene.
NMR Data Acquisition Protocol
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Sample Preparation:
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Accurately weigh 5-10 mg of the solid sample.
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Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve a wide range of organic compounds and to slow down the exchange of the acidic hydroxyl proton, allowing for its observation.
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Transfer the solution to a clean, dry 5 mm NMR tube.
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Spectrometer Setup:
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Use a 400 MHz or higher field NMR spectrometer for optimal resolution.
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Tune and match the probe for both ¹H and ¹³C nuclei.
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Shim the magnetic field to achieve a narrow and symmetrical solvent lock signal.
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¹H NMR Acquisition:
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Pulse Program: Standard single-pulse experiment.
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Spectral Width: ~16 ppm, centered around 6 ppm.
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Acquisition Time: 3-4 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 16-32 scans.
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¹³C NMR Acquisition:
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Pulse Program: Proton-decoupled single-pulse experiment.
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Spectral Width: ~250 ppm, centered around 125 ppm.
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Acquisition Time: 1-2 seconds.
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Relaxation Delay: 2-5 seconds.
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Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.
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Data Processing:
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Apply Fourier transformation to the Free Induction Decay (FID).
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Phase the spectrum and perform baseline correction.
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Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).
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IR Data Acquisition Protocol
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Sample Preparation:
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Ensure the sample is dry and free of solvent.
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Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
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Spectrometer Setup:
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Use a Fourier Transform Infrared (FTIR) spectrometer.
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Collect a background spectrum of the clean ATR crystal.
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Data Acquisition:
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Acquire the sample spectrum over a range of 4000-600 cm⁻¹.
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Co-add 16-32 scans to improve the signal-to-noise ratio.
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Process the data by performing an ATR correction.
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Mass Spectrometry Data Acquisition Protocol
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Sample Introduction:
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Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) via direct infusion or through a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for separation prior to analysis.
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Ionization:
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Utilize Electron Ionization (EI) at 70 eV for fragmentation analysis.
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Mass Analysis:
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Use a quadrupole, time-of-flight (TOF), or ion trap mass analyzer.
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Scan a mass range of m/z 50-500.
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Data Interpretation:
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Identify the molecular ion peak, paying attention to the isotopic pattern of bromine.
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Analyze the fragmentation pattern to identify characteristic losses of functional groups.
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Conclusion
This technical guide provides a detailed, predictive spectroscopic analysis of 2-Bromo-4-hydroxy-6-nitrotoluene. The presented ¹H NMR, ¹³C NMR, IR, and MS data, along with the rationale for their prediction and standardized acquisition protocols, offer a valuable resource for researchers. This document is intended to facilitate the unambiguous identification and characterization of this novel compound in future synthetic and analytical endeavors, thereby upholding the principles of scientific integrity and trustworthiness in research and development.
References
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PubChem. 2-Bromo-4-methylphenol. National Center for Biotechnology Information. [Link]
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PubChem. 4-Nitrotoluene. National Center for Biotechnology Information. [Link]
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Chemistry LibreTexts. Infrared Spectroscopy Absorption Table. [Link]
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Moodle. NMR Spectroscopy of Benzene Derivatives. [Link]
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eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]
